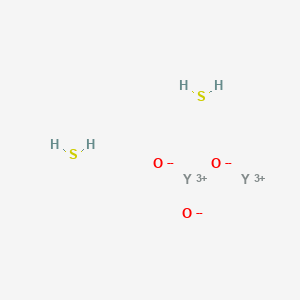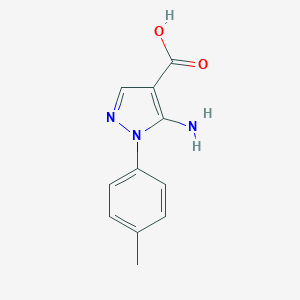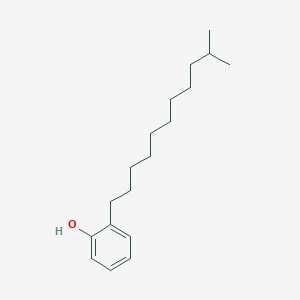
Chromium(3+);ethane-1,2-diamine;trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium(3+);ethane-1,2-diamine;trichloride, commonly known as chromediamine trichloride, is a coordination complex of chromium(III) with ethylenediamine. It is a water-soluble compound that has been widely used in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of chromediamine trichloride is not fully understood. However, it is known to form stable complexes with various metal ions, which can be used for the determination of metal ions in solution. Additionally, chromediamine trichloride has been shown to induce apoptosis in cancer cells by increasing the production of reactive oxygen species and activating the caspase pathway.
Biochemical and Physiological Effects:
Chromediamine trichloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. Additionally, chromediamine trichloride has been shown to inhibit the growth of various cancer cell lines. However, its use in humans is limited due to its potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chromediamine trichloride in lab experiments is its high solubility in water, which makes it easy to handle and use in aqueous solutions. Additionally, it is a relatively inexpensive reagent that is readily available. However, its potential toxicity limits its use in certain experiments and its use should be done with caution.
Orientations Futures
There are several future directions for the use of chromediamine trichloride in scientific research. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy and safety in humans. Additionally, chromediamine trichloride has shown potential as a catalyst in organic synthesis, and further studies are needed to optimize its use in this area. Finally, the use of chromediamine trichloride in the determination of metal ions in solution could be further explored to develop new analytical methods.
Méthodes De Synthèse
The synthesis of chromediamine trichloride involves the reaction of chromium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out at a specific temperature and pH to obtain a pure compound. The resulting product is a deep violet-colored compound that is highly soluble in water.
Applications De Recherche Scientifique
Chromediamine trichloride has been widely used in scientific research as a catalyst in organic synthesis. It has also been used as a reagent in the determination of various metal ions in solution. Additionally, chromediamine trichloride has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
14023-00-8 |
|---|---|
Nom du produit |
Chromium(3+);ethane-1,2-diamine;trichloride |
Formule moléculaire |
C6H24Cl3CrN6 |
Poids moléculaire |
338.6 g/mol |
Nom IUPAC |
chromium(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Cr/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
LIUCHLNHBFTPDJ-UHFFFAOYSA-K |
SMILES |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Cr+3] |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].C(C[NH-])[NH-].[Cr+6] |
Synonymes |
CESIUM TRIBROMIDE 99.99% |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



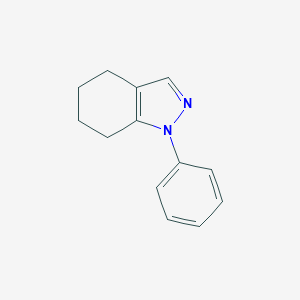
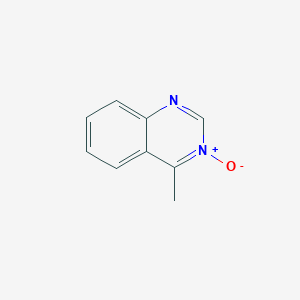
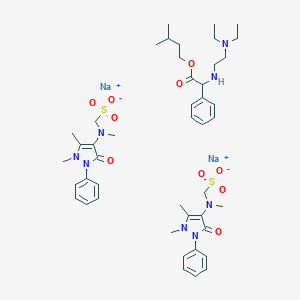
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
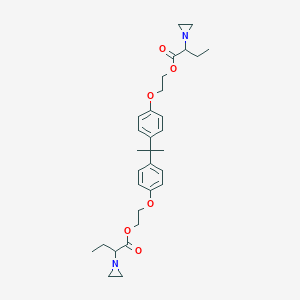

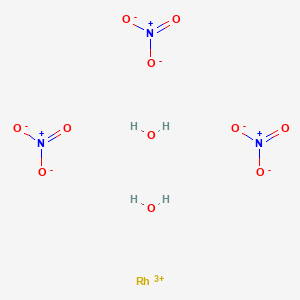
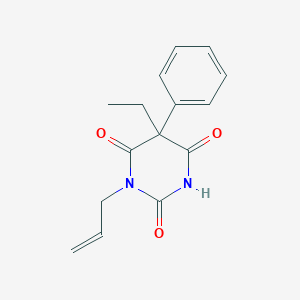

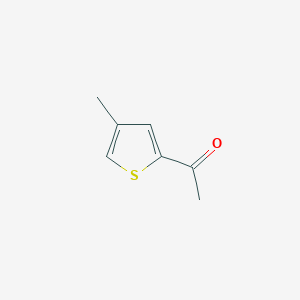
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
